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molecular formula C12H15ClN2O B8703219 1-(2-Chloroethyl)-3-(5-indanyl)urea CAS No. 102433-52-3

1-(2-Chloroethyl)-3-(5-indanyl)urea

Cat. No. B8703219
M. Wt: 238.71 g/mol
InChI Key: WUWJEVPZOURBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530026

Procedure details

To a solution of 2 g of 5-aminoindane in 125 mL of anhydrous ethyl ether was added dropwise, 1.25 g of 2-chloroethyl isocyanate. This solution is stirred for 16 h at room temperature, cooled at -20° C., and filtered. A white solid separated and was recrystallized from ethanol (white flakes), yield 40%, mp 155°-157° C., IR (KBr pellet): 3300 (NH), 1730 (C=O, ester), and 1640 cm-1 (C=O, ureido); 1H NMR (DMSO-d6 : CDCl3): 6.96 ppm, 3.52 ppm, 3.49 ppm, 3.46 ppm, 3.43 ppm, 2.74 ppm, 2.72 ppm, 1.93 ppm. In this spectrum hydrogen present on NH groups have exchanged with the presence of DMSO-d6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[Cl:11][CH2:12][CH2:13][N:14]=[C:15]=[O:16]>C(OCC)C>[Cl:11][CH2:12][CH2:13][NH:14][C:15](=[O:16])[NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
ClCCN=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution is stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at -20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
A white solid separated
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol (white flakes), yield 40%, mp 155°-157° C., IR (KBr pellet)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCCNC(NC=1C=C2CCCC2=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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